molecular formula C23H23N3O2S B11441880 8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11441880
M. Wt: 405.5 g/mol
InChI Key: QDPHWGDBHYXJSU-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a hydrazine derivative with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Ethoxyphenyl and Methylphenyl Groups: The next step involves the introduction of the ethoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions. This can be done using ethoxybenzene and methylbenzene as starting materials, in the presence of a strong acid catalyst.

    Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxides, while reduction reactions can produce alcohols.

Scientific Research Applications

8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and chemical products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O2S/c1-3-28-19-10-6-17(7-11-19)20-12-22(27)26-14-25(15-29-23(26)21(20)13-24)18-8-4-16(2)5-9-18/h4-11,20H,3,12,14-15H2,1-2H3

InChI Key

QDPHWGDBHYXJSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)C

Origin of Product

United States

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